![molecular formula C22H19N5O2 B2691461 2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline CAS No. 2097894-68-1](/img/structure/B2691461.png)
2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, has been synthesized by glyoxal and ammonia . Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been described, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .Chemical Reactions Analysis
The Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been reported, which provided a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .Scientific Research Applications
- Researchers have explored the use of this compound in Rh(III)-catalyzed C–H bond functionalization. Specifically, it reacts with internal alkynes, leading to either C–H alkenylation products or indazole products. This versatile approach enables the synthesis of diverse organic molecules with moderate to good yields .
- Imidazole-containing compounds derived from 2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline have been investigated for their anti-tubercular potential. Notably, compounds such as 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole exhibited potent activity against Mycobacterium tuberculosis strains .
- Hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of N’- (1,3-benzothiazol-2-yl)-arylamides using dimethyl formamide as a solvent has been achieved. These synthesized compounds hold promise for various applications .
C–H Functionalization
Anti-Tubercular Activity
Novel N’-Arylamides Synthesis
Future Directions
The compound “2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline” offers immense potential in various applications due to its unique properties. Future research could focus on exploring its potential applications in different fields, including drug development, given the broad range of biological activities exhibited by similar compounds .
properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c28-22(16-5-3-6-17(13-16)27-11-4-10-24-27)26-12-9-18(15-26)29-21-14-23-19-7-1-2-8-20(19)25-21/h1-8,10-11,13-14,18H,9,12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRJFRZVLRLMFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline |
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